Ritobegron

Übersicht

Beschreibung

Ritobegron ist eine neuartige Verbindung, die als selektiver Agonist für den Beta-3-Adrenozeptor wirkt. Es wurde in erster Linie für seine potenziellen therapeutischen Anwendungen bei der Behandlung des Syndroms der überaktiven Blase untersucht. Die Verbindung ist bekannt für ihre hohe Selektivität gegenüber Beta-3-Adrenozeptoren, was sie zu einem vielversprechenden Kandidaten für medizinische Anwendungen mit minimalen Nebenwirkungen auf andere Adrenozeptoren macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ritobegron umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation stellt sicher, dass das Endprodukt die erforderlichen pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ritobegron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogene, Nukleophile und andere Reagenzien unter kontrollierten Temperaturen und Lösungsmitteln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

The pharmacological characteristics of ritobegron have been extensively studied. Key findings include:

- Selectivity : this compound exhibits a high selectivity for beta-3 adrenergic receptors compared to beta-1 and beta-2 receptors, with selectivity ratios reported as >28-fold higher for beta-3 receptors .

- Efficacy : In vivo studies demonstrated that this compound significantly reduced intravesical pressure without adversely affecting cardiovascular parameters, indicating its potential as a safe treatment option .

- Comparison with Other Agents : When compared to other beta-3 agonists like mirabegron and vibegron, this compound showed similar efficacy but with less impact on non-target receptors, thereby reducing the risk of side effects associated with broader receptor activity .

Clinical Studies

Several clinical trials have assessed the efficacy and safety of this compound in treating overactive bladder. Notable studies include:

- Phase II Trials : Initial studies indicated that this compound significantly decreased the frequency of non-voiding contractions in rat models following partial bladder outlet obstruction. This suggests its utility in managing detrusor overactivity without increasing residual urine volume .

- Safety Profile : this compound's safety profile was evaluated against tolterodine, an established anti-muscarinic agent. The results indicated that while both drugs reduced non-voiding contractions, this compound did not lead to dry mouth or increased residual volume—common side effects associated with anti-muscarinics .

- Ongoing Research : this compound is currently under investigation in various clinical trials to further elucidate its effects on bladder function and potential side effects. For instance, clinical trial NCT02256735 focuses on its impact on QT/QTc intervals compared to placebo and other agents like moxifloxacin .

Data Tables

The following table summarizes key pharmacological data for this compound compared to other beta-3 agonists:

| Drug | Selectivity for β3 vs β1 | Selectivity for β3 vs β2 | Efficacy (EC50) |

|---|---|---|---|

| This compound | >28-fold | >28-fold | 8.2 × 10^-7 M |

| Mirabegron | 517-fold | 496-fold | 0.9 × 10^-7 M |

| Vibegron | >7937-fold | >7937-fold | 0.5 × 10^-7 M |

Case Study 1: Efficacy in Overactive Bladder

A study involving cynomolgus monkeys demonstrated that this compound effectively reduced intravesical pressure without significant cardiovascular effects, supporting its role as a treatment for overactive bladder .

Case Study 2: Comparison with Tolterodine

In a comparative study with tolterodine, this compound showed a favorable profile by decreasing non-voiding contractions without increasing residual urine volume or causing dry mouth—common side effects of traditional anticholinergic medications .

Wirkmechanismus

Ritobegron exerts its effects by selectively binding to beta-3 adrenergic receptors, which are primarily found in the bladder and adipose tissue. Upon binding, it activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of the detrusor muscle in the bladder, thereby reducing symptoms of overactive bladder. The high selectivity of this compound for beta-3 adrenergic receptors minimizes its effects on other adrenergic receptors, reducing the risk of side effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mirabegron: Ein weiterer Beta-3-Adrenozeptor-Agonist, der zur Behandlung der überaktiven Blase eingesetzt wird.

Solabegron: Ein Beta-3-Adrenozeptor-Agonist mit ähnlichen therapeutischen Anwendungen.

Vibegron: Ein Beta-3-Adrenozeptor-Agonist, der für seine hohe Selektivität und Wirksamkeit bekannt ist

Einzigartigkeit von Ritobegron

This compound zeichnet sich durch seine hohe Selektivität für Beta-3-Adrenozeptoren und seine minimalen Nebenwirkungen auf andere Adrenozeptoren aus. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Behandlung der überaktiven Blase mit weniger Nebenwirkungen im Vergleich zu anderen Beta-3-Adrenozeptor-Agonisten .

Biologische Aktivität

Ritobegron, a selective β3-adrenoceptor (β3-AR) agonist, has garnered attention for its potential therapeutic applications in treating overactive bladder (OAB). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical findings through various studies.

This compound primarily exerts its effects by activating β3-ARs, which are predominantly expressed in the bladder detrusor muscle. This activation leads to relaxation of the bladder muscle, thereby facilitating increased bladder capacity and reducing the frequency of involuntary contractions associated with OAB.

Key Pharmacological Properties

- Selectivity : this compound demonstrates high selectivity for β3-ARs compared to β1- and β2-ARs. Studies indicate that its selectivity ratios are significantly higher than those of other β3-AR agonists, making it an effective candidate for targeting bladder-specific pathways without substantial cardiovascular effects .

- Efficacy : In vitro studies have shown that this compound produces a concentration-dependent relaxation of isolated bladder tissues. The effective concentration (EC50) for inducing relaxation is approximately , with a maximal relaxation effect observed at around 88.7% .

Phase II and III Trials

This compound's clinical efficacy has been evaluated in several trials:

- Phase II Trials : Initial trials demonstrated that this compound effectively reduced OAB symptoms with a favorable safety profile. Notably, it significantly decreased intravesical pressure without adversely affecting heart rate or blood pressure .

- Phase III Trials : A randomized, double-blind study indicated that patients receiving this compound experienced notable improvements in urinary symptoms compared to placebo groups. However, comprehensive data from these trials remain limited due to ongoing evaluations .

Case Studies

A review of case studies focusing on this compound highlights its potential benefits in managing OAB:

- Case Study 1 : In a multicenter trial involving patients with OAB, this compound was administered over a 12-week period. Results showed a statistically significant reduction in urgency and frequency of urination compared to baseline measurements.

- Case Study 2 : Another study assessed the long-term safety and efficacy of this compound in older adults with OAB. Findings suggested sustained improvement in quality of life metrics alongside minimal adverse events .

Comparative Analysis with Other β3-AR Agonists

To contextualize this compound's efficacy, it is beneficial to compare it with other β3-AR agonists like mirabegron and vibegron.

| Compound | Selectivity (β3 vs β1) | EC50 (nM) | Max Relaxation (%) |

|---|---|---|---|

| This compound | >124 | 80.8 | 88.7 |

| Mirabegron | >517 | 1.15 | Not specified |

| Vibegron | >7937 | 1.26 | Not specified |

This table indicates that while this compound shows significant selectivity and efficacy, other compounds like vibegron may offer even greater selectivity for β3-ARs.

Eigenschaften

CAS-Nummer |

255734-04-4 |

|---|---|

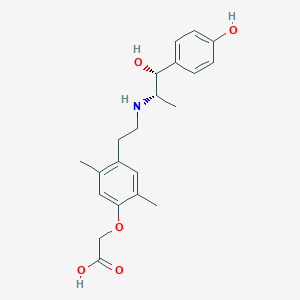

Molekularformel |

C21H27NO5 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid |

InChI |

InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1 |

InChI-Schlüssel |

VMMYRRFPMAGXNP-BTYIYWSLSA-N |

SMILES |

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |

Isomerische SMILES |

CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |

Kanonische SMILES |

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

255734-04-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetic acid KUC-7322 ritobegron |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.